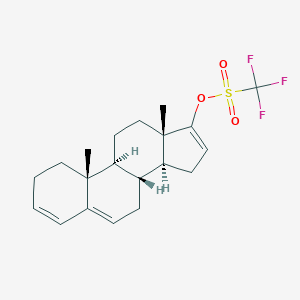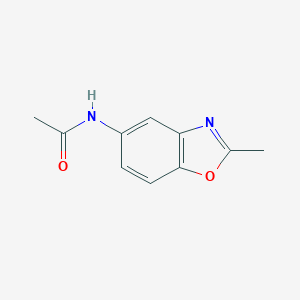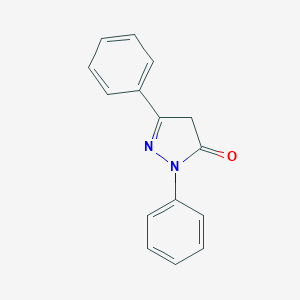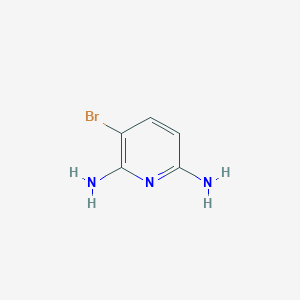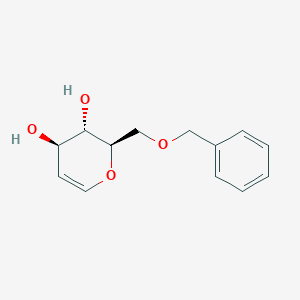
6-O-Benzyl-D-glucal
描述
6-O-Benzyl-D-glucal: is a derivative of D-glucal, which is an unsaturated sugar derivative. It is characterized by the presence of a benzyl group attached to the oxygen atom at the sixth position of the glucal molecule. This compound is widely used in organic synthesis, particularly in the synthesis of oligosaccharides and glycosylation reactions due to its high reactivity and ability to form carbon-carbon and carbon-heteroatom bonds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Benzyl-D-glucal typically involves the benzylation of D-glucal. One common method includes the use of benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 6-O-Benzyl-D-glucal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium hydride and benzyl bromide are used for benzylation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol .
科学研究应用
Chemistry: 6-O-Benzyl-D-glucal is extensively used as a building block in the synthesis of complex carbohydrates and glycosides. It is also employed in the preparation of various glycosyl donors and acceptors .
Biology: In biological research, this compound is used to study glycosylation processes and the synthesis of glycoproteins. It serves as a model compound for understanding the mechanisms of enzyme-catalyzed glycosylation .
Medicine: It is also used in the synthesis of glycosylated natural products with medicinal properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
作用机制
The mechanism of action of 6-O-Benzyl-D-glucal involves its ability to participate in glycosylation reactions. The benzyl group at the sixth position enhances the reactivity of the glucal molecule, making it a suitable glycosyl donor. The compound can form glycosidic bonds with various acceptors, facilitating the synthesis of complex carbohydrates and glycosides .
Molecular Targets and Pathways: The primary molecular targets of this compound are enzymes involved in glycosylation processes, such as glycosyltransferases. The compound interacts with these enzymes to form glycosidic bonds, thereby influencing the synthesis of glycoproteins and other glycosylated molecules .
相似化合物的比较
- 3,4,6-Tri-O-benzyl-D-glucal
- Tri-O-acetyl-D-glucal
- Tri-O-methyl-D-glucal
Comparison: 6-O-Benzyl-D-glucal is unique due to the presence of a single benzyl group at the sixth position, which enhances its reactivity and selectivity in glycosylation reactions. In contrast, compounds like 3,4,6-Tri-O-benzyl-D-glucal have multiple benzyl groups, which can affect their reactivity and solubility. Tri-O-acetyl-D-glucal and Tri-O-methyl-D-glucal have different protecting groups, which influence their chemical behavior and applications .
属性
IUPAC Name |
(2R,3S,4R)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-11-6-7-17-12(13(11)15)9-16-8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGBCAJRWMYHR-UPJWGTAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370468 | |
| Record name | 6-O-Benzylglucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165524-85-6 | |
| Record name | 6-O-Benzylglucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


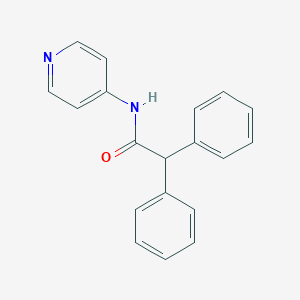
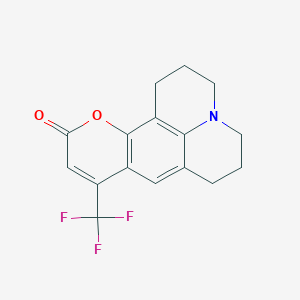
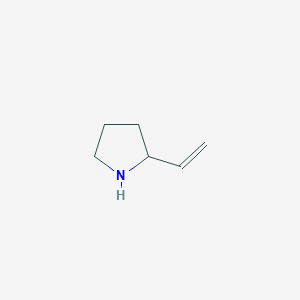

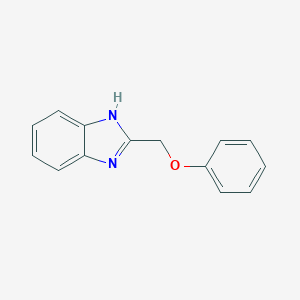
![2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B181900.png)

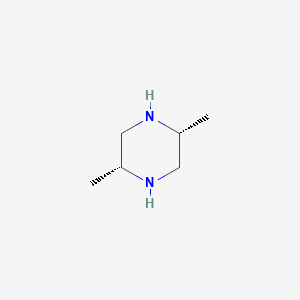
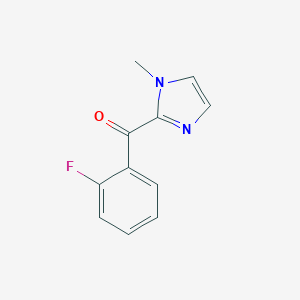
![N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide](/img/structure/B181907.png)
